molecular formula C15H25NO3 B6809862 N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide

Cat. No.: B6809862
M. Wt: 267.36 g/mol
InChI Key: YPSMKWITDAIYHS-STQMWFEESA-N
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Description

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutylcyclopropyl group, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c17-10-15(4-6-19-7-5-15)14(18)16-9-12-8-13(12)11-2-1-3-11/h11-13,17H,1-10H2,(H,16,18)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSMKWITDAIYHS-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2CNC(=O)C3(CCOCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2CNC(=O)C3(CCOCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclobutylcyclopropyl intermediate: This step involves the cyclization of a suitable precursor under specific conditions, often using a catalyst to facilitate the reaction.

    Attachment of the oxane ring: The oxane ring is introduced through a nucleophilic substitution reaction, where the cyclobutylcyclopropyl intermediate reacts with an appropriate oxane precursor.

    Introduction of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(hydroxymethyl)oxane-4-carboxamide
  • N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(methoxymethyl)oxane-4-carboxamide
  • N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-4-(ethoxymethyl)oxane-4-carboxamide

Uniqueness

The unique structure of this compound, particularly the presence of the cyclobutylcyclopropyl group, distinguishes it from similar compounds. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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